molecular formula C15H19NO4 B14668926 Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]- CAS No. 51459-78-0

Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-

Cat. No.: B14668926
CAS No.: 51459-78-0
M. Wt: 277.31 g/mol
InChI Key: NDFQXTQQEBEYIL-UHFFFAOYSA-N
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Description

Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]- is a chemical compound with the molecular formula C11H15NO2. It is a derivative of morpholine, a heterocyclic amine that features both amine and ether functional groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]- typically involves the reaction of morpholine with 4-methoxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of bis(2-chloroethyl) ether and ammonia, resulting in the formation of morpholine derivatives. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various morpholine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]- involves its interaction with specific molecular targets and pathways. It acts by inhibiting selective norepinephrine reuptake, which can affect various physiological processes. The compound’s effects are mediated through its binding to specific receptors and enzymes involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler derivative with similar amine and ether functional groups.

    4-Methylmorpholine: A methylated derivative of morpholine with similar properties.

    4-(4-Methoxyphenyl)morpholine: A closely related compound with a methoxyphenyl group.

Uniqueness

Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

51459-78-0

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-morpholin-4-ylbutane-1,4-dione

InChI

InChI=1S/C15H19NO4/c1-19-13-4-2-12(3-5-13)14(17)6-7-15(18)16-8-10-20-11-9-16/h2-5H,6-11H2,1H3

InChI Key

NDFQXTQQEBEYIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC(=O)N2CCOCC2

Origin of Product

United States

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